Chromium(2+) octanoate

Description

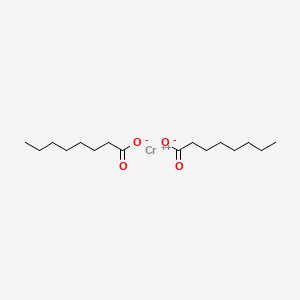

Chromium(2+) octanoate (CAS 6427-90-3) is a chromium(II) salt of octanoic acid with the molecular formula C₁₆H₃₀CrO₄ and a molecular weight of 338.40 g/mol . It belongs to the class of linear alkyl carboxylates and functions as an anionic surfactant. Structurally, it consists of a chromium(II) cation coordinated with two octanoate anions (C₈H₁₅O₂⁻).

Propriétés

Numéro CAS |

6427-90-3 |

|---|---|

Formule moléculaire |

C16H30CrO4 |

Poids moléculaire |

338.40 g/mol |

Nom IUPAC |

chromium(2+);octanoate |

InChI |

InChI=1S/2C8H16O2.Cr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

Clé InChI |

BWABQANXZNPJFT-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+2] |

Numéros CAS associés |

124-07-2 (Parent) |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chromium(2+) octanoate can be synthesized through the reduction of chromium(III) compounds. One common method involves the reduction of chromium(III) chloride with zinc in an acidic medium to produce chromium(II) ions, which are then reacted with octanoic acid to form chromium(2+) octanoate . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the chromium(II) ions.

Industrial Production Methods

In industrial settings, the production of chromium(2+) octanoate often involves the use of large-scale reactors where chromium(III) compounds are reduced using a suitable reducing agent, such as zinc or aluminum, in the presence of octanoic acid. The process is optimized for yield and purity, with careful control of reaction parameters to prevent the oxidation of chromium(II) back to chromium(III).

Analyse Des Réactions Chimiques

Types of Reactions

Chromium(2+) octanoate undergoes various chemical reactions, including:

Oxidation: Chromium(II) can be oxidized to chromium(III) or chromium(VI) under appropriate conditions.

Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc.

Substitution: Ligand exchange reactions where the octanoate ligand can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Zinc and aluminum are frequently used as reducing agents.

Substitution: Ligand exchange can be facilitated by using different carboxylic acids or other ligands in a suitable solvent.

Major Products Formed

Oxidation: Chromium(III) octanoate or chromium(VI) compounds.

Reduction: Chromium(2+) octanoate.

Substitution: Various chromium(II) carboxylates depending on the ligands used.

Applications De Recherche Scientifique

Chromium(2+) octanoate has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.

Industry: Used in the production of coatings, pigments, and as a corrosion inhibitor.

Mécanisme D'action

The mechanism by which chromium(2+) octanoate exerts its effects involves its interaction with various molecular targets. In biological systems, chromium(II) can interact with enzymes and proteins, influencing metabolic pathways. For example, it can enhance insulin signaling by interacting with the insulin receptor and other components of the insulin signaling pathway . Additionally, chromium(II) can act as a reducing agent, participating in redox reactions that are crucial for cellular functions.

Comparaison Avec Des Composés Similaires

Research Findings and Gaps

Chromium(2+) Octanoate: Limited studies on its catalytic or biological roles, likely due to Cr²⁺ instability . Industrial focus remains on surfactant applications, though oxidation-prone nature necessitates stabilizers .

Copper(2+) Octanoate: Understudied in the provided evidence; inferred applications align with copper’s biocidal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.